1-Tert-butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C14H23NO5 . It is used for research purposes .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 285.34 . It is a solid at room temperature . Other physical and chemical properties like boiling point, density, and others were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- Chiral Compound Synthesis : A study by Skowronek and Lightner (2003) demonstrated the synthesis of a chiral 3,3′-Di-tert-butyl-2,2′-bipyrrole, highlighting the use of tert-butyl and ethyl groups for inducing chirality and restricting rotation around bonds. This process is crucial for synthesizing complex molecules with specific optical activities Skowronek & Lightner, 2003.
- Supramolecular Arrangements : Samipillai et al. (2016) explored the supramolecular arrangement of substituted oxopyrrolidine analogues. Their study provided insights into how bulky substitutions on the oxopyrrolidine scaffold can lead to the formation of diverse supramolecular assemblies through weak intermolecular interactions, even in the absence of traditional hydrogen bond donors and acceptors Samipillai et al., 2016.
Chemical Behavior and Applications
- Nucleophilic Base Synthesis : Balaban et al. (2004) reported the synthesis of a weak nucleophilic base, demonstrating how the introduction of tert-butyl and other alkyl groups can protect a molecule sterically against electrophilic attack. This study contributes to the development of new bases for use in organic syntheses Balaban et al., 2004.
- Thermal and X-ray Analyses : Çolak et al. (2021) synthesized and characterized Schiff base compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate. Their work highlights the role of tert-butyl and ethyl groups in the synthesis of compounds with potential applications in material science and pharmaceuticals Çolak et al., 2021.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-7-19-11(17)9-8-15(14(5,6)10(9)16)12(18)20-13(2,3)4/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFHHVWPJLAKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C(C1=O)(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864058-24-1 |
Source
|
Record name | 1-tert-butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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